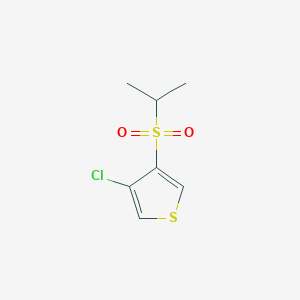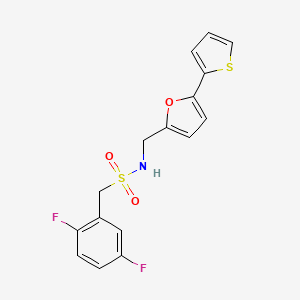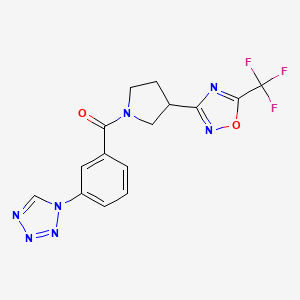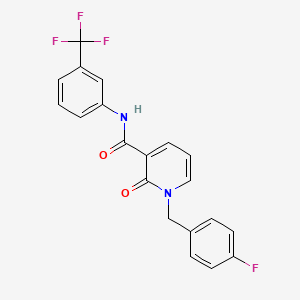
3-Chloro-4-propan-2-ylsulfonylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-propan-2-ylsulfonylthiophene is an organic compound that belongs to the class of sulfonyl-containing heterocycles. It is a yellow crystalline solid that is used in scientific research for its various properties. The compound is synthesized using a specific method and has a mechanism of action that is of interest to researchers.
科学的研究の応用
3-Chloro-4-propan-2-ylsulfonylthiophene is used in scientific research for its various properties. It has been found to have anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been found to have antitumor activity, making it useful in the treatment of cancer. Additionally, the compound has been found to have antibacterial and antifungal properties, making it useful in the treatment of bacterial and fungal infections.
作用機序
The mechanism of action of 3-Chloro-4-propan-2-ylsulfonylthiophene is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the activity of COX enzymes, 3-Chloro-4-propan-2-ylsulfonylthiophene reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-Chloro-4-propan-2-ylsulfonylthiophene has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in the inflammatory response. Additionally, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 3-Chloro-4-propan-2-ylsulfonylthiophene in lab experiments is its anti-inflammatory and analgesic properties. This makes it useful in studying the inflammatory response and pain pathways. Another advantage is its antitumor activity, which makes it useful in studying cancer cells. However, a limitation of using the compound is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-Chloro-4-propan-2-ylsulfonylthiophene. One direction is to study its potential as a treatment for bacterial and fungal infections. Another direction is to study its potential as a treatment for other inflammatory conditions such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity. Finally, research could be done to develop more efficient and cost-effective synthesis methods for the compound.
Conclusion
3-Chloro-4-propan-2-ylsulfonylthiophene is a yellow crystalline solid that is used in scientific research for its various properties. It is synthesized using a specific method and has a mechanism of action that is of interest to researchers. The compound has anti-inflammatory and analgesic properties, antitumor activity, and antibacterial and antifungal properties. It has various biochemical and physiological effects, including reducing the levels of pro-inflammatory cytokines and ROS and inducing apoptosis in cancer cells. The compound has advantages and limitations for lab experiments, and there are several future directions for research on it.
合成法
3-Chloro-4-propan-2-ylsulfonylthiophene is synthesized using a reaction between 3-chlorothiophene and 2-methyl-2-propanesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using column chromatography to obtain the pure compound.
特性
IUPAC Name |
3-chloro-4-propan-2-ylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2S2/c1-5(2)12(9,10)7-4-11-3-6(7)8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZZDGCOTAVBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-propan-2-ylsulfonylthiophene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2458940.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2458941.png)
![Methyl 5-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2458944.png)
![3-butyramido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2458945.png)
![Piperidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone](/img/structure/B2458946.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2458947.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2458948.png)






![(2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2458962.png)